molecular formula C15H19N3O2S B5660928 3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5660928
M. Wt: 305.4 g/mol
InChI Key: LBLBJBOTQJHXAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds typically involves strategies such as the aza-Wittig reaction, which has been effectively used in the construction of these heterocyclic compounds. For instance, 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized in yields of 71–87% through a consecutive method that incorporates the aza-Wittig reaction of iminophosphorane with aromatic isocyanate, followed by a reaction with various amines, phenols, or alcohols (Chen, Nie, & Ding, 2009). This method demonstrates the efficient and versatile approach to synthesizing these compounds, highlighting their potential for further functionalization and study.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core. The structure of these compounds has been further elucidated through X-ray crystallography, providing insight into their three-dimensional arrangement and potential interaction sites for biological activity. For example, the structure of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones was confirmed via X-ray analysis, showcasing the precision of molecular design achievable with these compounds (Liu, He, & Ding, 2007).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones involves various reactions including electrophilic substitution, which allows for the functionalization and diversification of the core structure. For instance, electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups have been studied, revealing the conditions under which substitution reactions occur and the types of derivatives that can be formed, thereby providing a pathway for the modification of the molecular structure to suit different applications (Zh. et al., 2013).

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-8-12-14(21-11)16-10-18(15(12)20)9-13(19)17-6-4-2-3-5-7-17/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLBJBOTQJHXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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